Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester
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Overview
Description
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester: is a chemical compound characterized by the presence of a cyano group, a pyridine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester typically involves the reaction of 4-cyano-2-pyridone with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester involves its interaction with specific molecular targets. The cyano group and the thioester functionality allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Cyano-2-pyridone: Shares the pyridine ring and cyano group but lacks the thioester functionality.
Ethanethiol: Contains the thioester group but lacks the pyridine ring and cyano group.
Pyridine-2-thiol: Contains the pyridine ring and thioester group but lacks the cyano group.
Uniqueness: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
S-(4-cyano-1-oxidopyridin-1-ium-2-yl) ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6(11)13-8-4-7(5-9)2-3-10(8)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDKYNUOROCHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=[N+](C=CC(=C1)C#N)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747718 |
Source
|
Record name | S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186127-88-7 |
Source
|
Record name | S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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